SIM1 -

SIM1

Catalog Number: EVT-8333524
CAS Number:
Molecular Formula: C79H98Cl2N14O13S3
Molecular Weight: 1618.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SIM1 is primarily expressed in the hypothalamus, a brain region crucial for regulating appetite and energy balance. Its classification as a member of the bHLH-PAS family highlights its structural characteristics, which include basic helix-loop-helix domains that facilitate DNA binding and PAS domains that mediate protein-protein interactions. This classification underscores the functional diversity of the SIM1 protein in various biological contexts .

Synthesis Analysis

Methods of Synthesis

The synthesis of SIM1 can be studied through various molecular biology techniques. Typically, the gene is cloned into expression vectors for use in cell lines or model organisms. Techniques such as polymerase chain reaction (PCR) are employed to amplify the SIM1 gene from genomic DNA, followed by restriction enzyme digestion for insertion into plasmids.

Technical Details

In laboratory settings, researchers may utilize transgenic models to express SIM1 in specific tissues or under controlled conditions. For example, zebrafish and mouse models are often employed to study enhancer activity associated with the SIM1 locus, allowing for an analysis of its role during embryonic development and its impact on adult physiology .

Molecular Structure Analysis

Structure

The molecular structure of SIM1 has been elucidated through advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The first full-length atomic model of human SIM1 has been described in detail, showing its interaction with the aryl hydrocarbon receptor nuclear translocator (ARNT) in a heterodimeric complex. This model provides insights into the structural dynamics and potential pathogenic variants affecting function .

Data

The structural data indicate that SIM1 consists of multiple domains that facilitate its interaction with DNA and other proteins. The bHLH domain is crucial for binding to specific DNA sequences, while the PAS domain enables interactions with other transcription factors, enhancing its regulatory capabilities .

Chemical Reactions Analysis

Reactions

SIM1 participates in various biochemical reactions primarily through its role as a transcription factor. It regulates gene expression by binding to enhancer regions of target genes involved in metabolism and neurodevelopment.

Technical Details

The activation or repression of target genes by SIM1 involves complex interactions with co-factors and other transcriptional machinery. For instance, studies have identified specific enhancers associated with the SIM1 gene that modulate its expression during different developmental stages .

Mechanism of Action

Process

The mechanism of action for SIM1 involves its binding to DNA at specific promoter regions, leading to the recruitment of additional transcriptional co-activators or repressors. This process is modulated by various signaling pathways that respond to physiological cues such as nutrient availability and hormonal signals.

Data

Research has shown that mutations or deletions within the SIM1 gene can lead to significant changes in its expression patterns, contributing to disorders like obesity. For example, haploinsufficiency of SIM1 has been linked to severe obesity due to disrupted regulatory functions within the hypothalamus .

Physical and Chemical Properties Analysis

Physical Properties

SIM1 is a protein composed of 766 amino acids with a molecular weight of approximately 86 kDa. Its structure includes distinct domains that contribute to its stability and function under physiological conditions.

Chemical Properties

As a transcription factor, SIM1 interacts with various ligands and cofactors within the cellular environment. Its activity can be influenced by post-translational modifications such as phosphorylation and ubiquitination, which modulate its stability and interaction with other proteins .

Applications

Scientific Uses

SIM1 has significant applications in scientific research, particularly in studies related to obesity, metabolic disorders, and neurodevelopmental conditions. Understanding its role can provide insights into therapeutic targets for treating obesity-related diseases and developmental disorders.

Furthermore, research on SIM1 enhances our understanding of transcriptional regulation mechanisms within the hypothalamus, potentially leading to novel interventions for metabolic syndromes .

Molecular Characterization of SIM1

Structural Modeling of the bHLH-PAS Domain

The bHLH-PAS domain of SIM1 comprises:

  • bHLH Region: Facilitates DNA binding via the N-terminal basic region and dimerization through amphipathic helices [4] [5].
  • PAS-A/PAS-B Domains: Mediate protein-protein interactions and ligand sensing. PAS-A is essential for partner selectivity, while PAS-B influences conformational stability [1] [5].

Computational hybrid modeling (integrating X-ray templates from HIF-α–ARNT and CLOCK–BMAL1 complexes with ab initio predictions) reveals SIM1’s full-length heterodimeric structure with ARNT. Key features include:

  • A central PAS domain "scaffold" stabilizing the complex.
  • Dynamic loops in PAS-B that modulate allosteric regulation [5].
  • Pathogenic variants (e.g., T46R) localize to the bHLH-ARNT interface, disrupting DNA contact surfaces [1] [2].

Table 1: Structural Domains of SIM1 and Functional Impact of Key Residues

DomainResidue RangeKey ResiduesFunctional RolePathogenic Variants
bHLH1–70Thr46, Arg58DNA binding, dimerizationT46R (obesity) [2]
PAS-A120–220Phe152, Tyr160Partner selectivityQ152E (PWL syndrome) [2]
PAS-B250–350His323, Gly330Conformational stabilityH323Y (obesity) [2]
C-Terminal700–766Thr714, Asp740Transcriptional activationT714A/D740H (obesity) [1] [5]

Conformational Dynamics in Transcriptional Activation

SIM1’s transcriptional activity depends on conformational flexibility:

  • Allosteric Regulation: Ligand binding (e.g., hypoxia or xenobiotics) induces helical shifts in PAS domains, exposing coactivator binding sites [4].
  • Dynamic Simulations: Enhanced molecular dynamics show that wild-type SIM1 undergoes transient α-helix-to-β-sheet transitions in the C-terminal domain (residues 700–766), enabling recruitment of p300/CBP coactivators. Loss-of-function variants (e.g., D740H) restrict this plasticity, reducing transcriptional efficiency by 60% [5].
  • Salt Bridge Networks: Interactions between Asp707-Arg711 stabilize the active conformation; substitutions like D707H disrupt this network, altering free-energy landscapes [5].

Loss-of-Function Variants and Pathogenic Mechanisms

SIM1 mutations are linked to obesity and Prader-Willi-like syndrome (PWL) via two mechanisms:

  • Dimerization Defects: Variants in bHLH (T46R) or PAS-A (Q152E) disrupt ARNT/ARNT2 binding, abolishing DNA recognition [2] [5].
  • Transcriptional Impairment: C-terminal mutants (T714A, G715V) exhibit near-complete loss of transactivation despite normal dimerization, due to disrupted coactivator recruitment [1] [2].

Functional assays reveal a genotype-phenotype correlation:

  • Severe loss-of-function (T46R, H323Y, T714A) correlates with hyperphagia and PWL features.
  • Hypomorphic variants (D740H) cause isolated obesity without neurodevelopmental defects [2].

Heterodimerization Partners (ARNT, ARNT2, ARNT3)

SIM1 activity requires dimerization with class II bHLH-PAS partners:

  • ARNT2: The primary partner in hypothalamic neurons. Arnt2−/− mice phenocopy Sim1−/− hypothalamic defects, including paraventricular nucleus (PVN) hypoplasia [3].
  • ARNT: Ubiquitously expressed but less efficient in neuronal contexts. Retains partial function with SIM1 in non-neural tissues (e.g., kidney) [3] [6].
  • ARNT3 (BMAL1): No evidence supports dimerization with SIM1; it preferentially partners with CLOCK/NPAS2 for circadian regulation [4].

Dimer selectivity is governed by:

  • PAS-A interface complementarity (e.g., ARNT2’s β-sheet surface aligns with SIM1 helices).
  • Tissue-specific expression (ARNT2 dominates in neurons) [3] [6].

Table 2: SIM1 Heterodimerization Partners and Functional Specificity

PartnerExpression PatternComplex Stability (Kd)Primary FunctionPhenotype of Knockout
ARNT2Neurons, kidney10.4 ± 1.6 nM [6]Hypothalamic developmentPVN/SON neuron loss [3]
ARNTUbiquitous~50 nM [6]Xenobiotic metabolismEmbryonic lethal [4]
ARNT3Circadian tissuesNo dimerizationCircadian rhythmsArrhythmicity [4]

DNA-Binding Specificity and Target Gene Recognition

SIM1-ARNT/ARNT2 heterodimers bind asymmetric E-box motifs:

  • Core Recognition: CACGTG or CACGC half-sites, where SIM1 contacts the 5′-CAC and ARNT/ARNT2 binds the 3′-GTG/GC [6].
  • Flanking Sequences: Nucleotides adjacent to the core determine specificity. For SIM1-ARNT2:
  • 5′-flanking G/C nucleotides enhance affinity 5-fold.
  • 3′-A/T residues induce DNA bending (45° angle), facilitating promoter engagement [6].
  • Target Genes: Include Bdnf (neuronal survival), Mc4r (appetite regulation), and Crf (stress response). SIM1 mutants show 70% reduced binding to Mc4r enhancers, explaining hyperphagia [2] [5].

Competitive binding assays confirm SIM1-ARNT2’s preference for HRE-like elements (CACGTAGGGC) over XRE (CACGC) due to distinct DNA bending dynamics [6].

Properties

Product Name

SIM1

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxymethyl]-2-methylpropoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C79H98Cl2N14O13S3

Molecular Weight

1618.8 g/mol

InChI

InChI=1S/C79H98Cl2N14O13S3/c1-46-49(4)110-76-66(46)68(54-16-20-57(80)21-17-54)86-60(72-91-89-51(6)94(72)76)37-63(97)82-24-26-102-28-30-104-32-34-106-42-79(11,44-108-41-65(99)88-71(78(8,9)10)75(101)93-40-59(96)36-62(93)74(100)84-39-53-12-14-56(15-13-53)70-48(3)85-45-109-70)43-107-35-33-105-31-29-103-27-25-83-64(98)38-61-73-92-90-52(7)95(73)77-67(47(2)50(5)111-77)69(87-61)55-18-22-58(81)23-19-55/h12-23,45,59-62,71,96H,24-44H2,1-11H3,(H,82,97)(H,83,98)(H,84,100)(H,88,99)/t59-,60+,61+,62+,71-/m1/s1

InChI Key

RARNTROXRCXFHV-CMRSQZKGSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

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